5-(2,2-Difluoroethoxy)-2,4-difluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7F4NO |
|---|---|
Molecular Weight |
209.14 g/mol |
IUPAC Name |
5-(2,2-difluoroethoxy)-2,4-difluoroaniline |
InChI |
InChI=1S/C8H7F4NO/c9-4-1-5(10)7(2-6(4)13)14-3-8(11)12/h1-2,8H,3,13H2 |
InChI Key |
JFWKKGNFJLUHAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OCC(F)F)F)F)N |
Origin of Product |
United States |
Nucleophilic Aromatic Substitution Sₙar :sₙar Involves a Nucleophile Replacing a Leaving Group on an Aromatic Ring. This Reaction is Facilitated by the Presence of Strong Electron Withdrawing Groups, Which Can Stabilize the Negatively Charged Intermediate a Meisenheimer Complex .numberanalytics.comfluorine, Despite Being a Poor Leaving Group in Sₙ1/sₙ2 Reactions, is an Excellent Leaving Group in Sₙar Because Its High Electronegativity Makes the Attached Carbon Highly Electrophilic and Polarizes the C F Bond.youtube.com
Oxidative Transformations and Stability of the Aniline (B41778) Moiety
Generally, electron-donating groups increase the rate of oxidation by stabilizing the resulting radical cation, while electron-withdrawing groups decrease the oxidation rate. umn.eduarabjchem.org In this compound, the presence of multiple strongly electron-withdrawing groups (-F, -OCHF₂) significantly lowers the electron density of the aniline moiety. This has a stabilizing effect, making the compound more resistant to oxidation compared to unsubstituted aniline or anilines with electron-donating groups. The initial one-electron transfer, which is often the rate-limiting step in aniline oxidation, would be energetically less favorable. acs.orgumn.edu
Should oxidation occur under forcing conditions, the reaction can lead to a variety of products. Depending on the oxidant and reaction conditions, potential products could include the corresponding azo-benzene derivative (formed from the coupling of two anilino radicals) or complex polymeric materials. arabjchem.org The reaction rates are also often pH-dependent, with oxidation generally being faster at lower pH. acs.orgacs.org
Mechanistic Investigations of Derivatization Reactions and Functional Group Transformations
The derivatization of this compound can proceed through several mechanistic pathways, leveraging the different reactive sites on the molecule.
Mechanism of Electrophilic Substitution: As discussed, electrophilic attack is predicted to occur at the C6 position. Taking nitration as an example, the reaction would proceed via the generation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids. The π-system of the aniline ring attacks the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. libretexts.org The positive charge in this intermediate is delocalized across the ring and, importantly, onto the nitrogen of the amino group, which provides significant stabilization. The final step is the deprotonation at C6 by a weak base (like HSO₄⁻ or H₂O) to restore the aromaticity of the ring, yielding 6-nitro-5-(2,2-difluoroethoxy)-2,4-difluoroaniline.
Mechanism of Nucleophilic Acylation at Nitrogen: A common derivatization involves the acylation of the amino group. For instance, reaction with acetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic amino group attacks the electrophilic carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and, after deprotonation of the nitrogen, yielding the corresponding N-acetylated amide derivative.
Mechanism of Nucleophilic Aromatic Substitution (SₙAr): If a fluorine atom is displaced by a nucleophile (e.g., a methoxide (B1231860) ion, CH₃O⁻), the mechanism is a two-step addition-elimination process. The nucleophile attacks the carbon bearing a fluorine atom (e.g., C4), breaking the aromaticity and forming a resonance-stabilized carbanion (the Meisenheimer complex). numberanalytics.com The negative charge is delocalized onto the ortho and para positions, and its stability is enhanced by the electron-withdrawing groups. In the second, typically rapid step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored, yielding the substitution product.
These distinct mechanistic pathways allow for the selective functionalization of different parts of the this compound molecule, making it a versatile building block for more complex chemical structures.
Elucidating the Chemical Reactivity and Reaction Mechanisms of 5 2,2 Difluoroethoxy 2,4 Difluoroaniline
Electronic Effects of Difluorine and Difluoroethoxy Substituents on Aromatic Ring Activation and Deactivation
The reactivity of an aromatic ring is fundamentally controlled by the electron density of its π-system. Substituents can either increase this density, thereby "activating" the ring towards electrophilic attack, or decrease it, leading to "deactivation". In 5-(2,2-Difluoroethoxy)-2,4-difluoroaniline, the substituents present a classic case of competing electronic effects.
The amino group (-NH₂) is a powerful activating group. wikipedia.org Through its +M (mesomeric) or resonance effect, the nitrogen's lone pair of electrons is delocalized into the aromatic ring, significantly increasing the electron density, particularly at the ortho and para positions. This donation generally outweighs its -I (inductive) effect, which arises from the higher electronegativity of nitrogen compared to carbon. wikipedia.org
The difluoroethoxy group is also a strong electron-withdrawing substituent. The presence of two fluorine atoms on the ethoxy moiety significantly enhances its electron-withdrawing inductive nature. Studies on analogous groups, such as the difluoro(methoxy)methyl group (CF₂OCH₃), have shown that they act as moderate electron acceptors through both inductive and resonance pathways. nuph.edu.ua Hammett constants determined for the CF₂OCH₃ group, which are σI = 0.2163 and σR = 0.0686, quantify this electron-withdrawing nature. nuph.edu.ua These positive values indicate that the group pulls electron density from the aromatic system. nuph.edu.ua
Table 1: Electronic Effects of Substituents on the Aromatic Ring| Substituent | Inductive Effect (-I/+I) | Resonance Effect (+M/-M) | Overall Effect on Ring |
|---|---|---|---|
| -NH₂ (Amino) | -I (Weak) | +M (Strong) | Strongly Activating |
| -F (Fluoro) | -I (Strong) | +M (Weak) | Deactivating |
| -OCHF₂ (Difluoroethoxy) | -I (Strong) | -I / +M (Net Withdrawing) | Strongly Deactivating |
Electrophilic Aromatic Substitution Patterns and Selectivity on the Difluoroaniline Core
Electrophilic aromatic substitution (SₑAr) reactions involve an electrophile replacing an atom (typically hydrogen) on the aromatic ring. wikipedia.org The regiochemical outcome is dictated by the directing effects of the existing substituents. Activating groups are typically ortho, para-directors, while deactivating groups are meta-directors (with the notable exception of halogens, which are ortho, para-directing deactivators). wikipedia.org
In this compound, the amino group is the most powerful activating and directing group. oxfordsciencetrove.com It directs incoming electrophiles to the positions ortho and para to it.
Para position: The position para to the amino group is C4, which is already substituted with a fluorine atom.
Ortho positions: The positions ortho to the amino group are C2 and C6. The C2 position is also substituted with a fluorine atom.
This leaves the C6 position as the most probable site for electrophilic attack. The strong directing power of the amino group will overcome the deactivating effects of the fluorine and difluoroethoxy groups to guide the electrophile to this vacant ortho position. The fluorine atom at C2 and the difluoroethoxy group at C5 will sterically hinder attack at C6 to some extent, but electronically, this remains the most favored position. The fluorine at C4, being para to the amino group, further deactivates the ring but does not change the directing influence of the -NH₂ group. Therefore, electrophilic reactions such as nitration, halogenation, or sulfonation are expected to yield the 6-substituted derivative of this compound as the major product. oxfordsciencetrove.comlibretexts.org
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution| Position on Ring | Substituent | Directed By -NH₂ Group? | Predicted Reactivity |
|---|---|---|---|
| C2 | -F | Ortho | Blocked |
| C3 | -H | Meta | Disfavored |
| C4 | -F | Para | Blocked |
| C6 | -H | Ortho | Most Favored Site of Attack |
Nucleophilic Pathways Involving the Amino Functionality and Aromatic Fluorine Atoms
The compound offers two primary sites for nucleophilic attack: the amino group itself and the carbon atoms bearing fluorine substituents.
Advanced Spectroscopic Characterization and Analytical Methodologies for 5 2,2 Difluoroethoxy 2,4 Difluoroaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as the most powerful tool for the definitive structural confirmation of organic molecules like 5-(2,2-Difluoroethoxy)-2,4-difluoroaniline. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecule's atomic connectivity and electronic environment can be assembled.
¹H, ¹³C, and ¹⁹F NMR for Structural Conformation and Electronic Environment Probing
A combined analysis of one-dimensional NMR spectra provides the fundamental blueprint of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the difluoroethoxy group. The two aromatic protons will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The chemical shift of the amine protons can vary depending on the solvent and concentration and will likely appear as a broad singlet. The difluoroethoxy group will exhibit a characteristic triplet of doublets for the -OCH₂- protons, arising from coupling with the adjacent -CHF₂ group, and a triplet for the terminal -CHF₂ proton due to coupling with the two fluorine atoms.
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The aromatic region will display six distinct signals, with their chemical shifts significantly influenced by the fluorine and difluoroethoxy substituents. The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF). The carbon of the -OCH₂- group and the -CHF₂ group will also exhibit characteristic shifts and couplings to fluorine.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for this compound, with three distinct fluorine environments. The two fluorine atoms on the aromatic ring will appear as separate signals, likely doublets of doublets, due to coupling to each other and to the neighboring protons. The two fluorine atoms of the difluoroethoxy group will appear as a doublet, coupled to the geminal proton. The pH dependence of the ¹⁹F chemical shift has been characterized for various fluorine-substituted aniline (B41778) derivatives, making them potential ¹⁹F NMR pH indicators. google.com
Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | 6.5 - 7.5 | m | J(H,H), J(H,F) |
| ~5.8 - 6.2 | t | J(H,F) | |
| ~4.2 - 4.5 | t | J(H,H) | |
| ~3.5 - 4.5 (broad) | s | - | |
| ¹³C | 140 - 160 (d) | C-F | ¹J(C,F) ~240-260 |
| 100 - 120 (dd) | C-F | ¹J(C,F) ~230-250, ²J(C,F) ~20-30 | |
| 115 (t) | -CHF₂ | ¹J(C,F) ~240-250 | |
| 65 (t) | -OCH₂- | ²J(C,F) ~20-30 | |
| ¹⁹F | -110 to -130 | m | Ar-F |
| -120 to -140 | t | -CHF₂ |
Note: This table represents expected values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Advanced NMR Techniques for Dynamic Behavior and Relaxation Studies
Beyond simple structural confirmation, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning all proton and carbon signals. For instance, HMBC can confirm the connectivity between the ethoxy group and the aniline ring.
Furthermore, techniques like variable temperature (VT) NMR can be employed to study the dynamic behavior of the molecule, such as the rotational barrier of the C-O bond or the inversion of the amine group. Nuclear Overhauser Effect (NOE) experiments can provide insights into the spatial proximity of different atoms, helping to determine the preferred conformation of the molecule in solution. Spin-lattice relaxation (T₁) measurements for the ¹⁹F nuclei can offer detailed information about molecular motion and intermolecular interactions. chemicalbook.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound's structure.
For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the aniline group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the ethoxy group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and strong C-F stretching vibrations (around 1000-1300 cm⁻¹). The C-O-C stretching of the ether linkage would also be present (around 1200-1250 cm⁻¹).
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide strong signals for the C=C bonds of the aromatic ring and could also be useful for identifying the C-F bonds. nih.govnih.gov
Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch (Aniline) | 3300 - 3500 (m, br) | 3300 - 3500 (w) |
| C-H Stretch (Aromatic) | 3000 - 3100 (w) | 3000 - 3100 (s) |
| C-H Stretch (Aliphatic) | 2850 - 2970 (m) | 2850 - 2970 (s) |
| C=C Stretch (Aromatic) | 1500 - 1600 (s) | 1500 - 1600 (vs) |
| N-H Bend (Aniline) | 1600 - 1650 (m) | - |
| C-F Stretch | 1000 - 1300 (vs) | 1000 - 1300 (m) |
| C-O-C Stretch (Ether) | 1200 - 1250 (s) | - |
Key: s = strong, m = medium, w = weak, vs = very strong, br = broad. This table is illustrative.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound, the molecular ion peak ([M]⁺) would be observed in the mass spectrum, confirming its molecular weight.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. The fragmentation pattern is highly predictable and provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Loss of the difluoroethoxy group.
Loss of small neutral molecules: Elimination of HF or CO.
Cleavage of the ether bond: Resulting in fragments corresponding to the difluorophenoxy radical and the difluoroethyl cation.
The isotopic pattern, particularly the presence of ¹³C isotopes, would also be observable in the high-resolution spectrum.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. The position and intensity of these bands are influenced by the substituents on the aromatic ring. The aniline chromophore will be significantly affected by the fluorine and difluoroethoxy groups, leading to shifts in the absorption maxima compared to unsubstituted aniline.
Fluorescence spectroscopy can also be a valuable tool. Aniline and its derivatives are often fluorescent, and the introduction of fluorine atoms can modulate the fluorescence properties, including the quantum yield and emission wavelength. Studying the fluorescence behavior can provide additional analytical data and may be useful for quantitative analysis at low concentrations.
Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS, UPLC) for Purity and Mixture Analysis
For the analysis of complex mixtures or the assessment of purity, hyphenated chromatographic-spectroscopic techniques are essential.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. It allows for the separation of the compound from any impurities or byproducts from a synthesis, with the mass spectrometer providing definitive identification of each separated component.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of less volatile or thermally labile compounds. It offers high separation efficiency and the specificity of mass spectrometric detection. sigmaaldrich.com
Ultra-Performance Liquid Chromatography (UPLC): UPLC, a high-pressure version of HPLC, provides even faster and more efficient separations, making it ideal for high-throughput analysis and the detection of trace impurities.
These hyphenated techniques are crucial for quality control, ensuring the purity of the synthesized compound and identifying any potential contaminants.
Computational and Theoretical Investigations of 5 2,2 Difluoroethoxy 2,4 Difluoroaniline
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide insights into electron distribution, molecular stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like 5-(2,2-Difluoroethoxy)-2,4-difluoroaniline, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would be the first step in a computational investigation. whiterose.ac.uk
The primary outputs of such a study would include:
Optimized Molecular Geometry: This provides the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactions.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
| Total Energy (Hartree) | Data not available | Represents the total electronic energy of the molecule in its optimized geometry. |
| HOMO Energy (eV) | Data not available | Indicates the energy of the outermost electron orbital; related to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | Data not available | Indicates the energy of the lowest energy unoccupied orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | Data not available | Correlates with the chemical stability and reactivity of the molecule. |
| Dipole Moment (Debye) | Data not available | Measures the overall polarity of the molecule, arising from the asymmetrical distribution of charge. |
Note: This table is for illustrative purposes only. The values are hypothetical as no specific studies on this compound have been found.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters. utah.eduaps.org These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), offer higher accuracy than DFT for certain properties, albeit at a greater computational cost. researchgate.net
For this compound, ab initio calculations would be employed to:
Refine Energetic Properties: Provide a more accurate determination of the total electronic energy and the energies of electronic states.
Validate DFT Results: The results from ab initio calculations can be used as a benchmark to assess the accuracy of the more computationally efficient DFT methods.
Conformational Analysis and Molecular Dynamics Simulations of the Difluoroethoxy Side Chain
Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating the single bonds within the difluoroethoxy group. libretexts.org This can identify the most stable conformers (energy minima) and the energy barriers between them. Studies on similar difluorinated ethers have shown that the presence of fluorine atoms can significantly alter conformational preferences compared to their non-fluorinated analogs. researchgate.netnih.gov
Molecular dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motions of the atoms at a given temperature, MD can reveal:
The accessible conformations of the difluoroethoxy side chain in different environments (e.g., in a vacuum or in a solvent).
The timescale of conformational changes.
The influence of the side chain's flexibility on the properties of the aniline (B41778) ring.
Prediction of Spectroscopic Parameters and Spectral Fingerprints
Computational methods can predict various spectroscopic properties, which are essential for identifying and characterizing the molecule. For this compound, these predictions would be compared with experimental spectra for validation.
Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can predict the positions and intensities of peaks in the IR and Raman spectra. These spectra are unique to the molecule and serve as a "fingerprint."
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei. This information is vital for confirming the molecular structure. Studies on related fluorinated compounds have demonstrated the utility of computational NMR in structure elucidation. researchgate.net
Analysis of Intra- and Intermolecular Noncovalent Interactions, Including Fluorine Interactions
Noncovalent interactions play a critical role in determining the physical properties and biological activity of molecules. researchgate.net In this compound, the presence of highly electronegative fluorine atoms and the amine group leads to a variety of important noncovalent interactions.
Intramolecular Interactions: Analysis would focus on hydrogen bonds (e.g., between the amine hydrogens and the ether oxygen or fluorine atoms) and other noncovalent contacts that stabilize specific conformations. nih.gov
Intermolecular Interactions: Understanding how molecules of this compound interact with each other is key to predicting its solid-state structure and bulk properties. This includes analyzing hydrogen bonds, halogen bonds, and other van der Waals forces. The role of fluorine in these interactions is a subject of ongoing research, with evidence suggesting it can participate in a range of noncovalent bonding. researchgate.netdntb.gov.ua
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction
Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govresearchgate.netnih.gov
For this compound, a QSPR study would involve:
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, and constitutional) would be calculated.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates a set of descriptors with a specific property (e.g., solubility, boiling point, or a measure of chemical reactivity).
Prediction: Once a robust model is developed using a training set of related molecules, it could be used to predict the properties of this compound.
Applications in Advanced Organic Synthesis and Materials Science Utilizing 5 2,2 Difluoroethoxy 2,4 Difluoroaniline Derivatives
Role as a Versatile Synthetic Building Block for Complex Fluorinated Organic Compounds
5-(2,2-Difluoroethoxy)-2,4-difluoroaniline serves as a crucial intermediate in the synthesis of complex fluorinated organic molecules. The presence of multiple fluorine atoms and a difluoroethoxy group significantly influences the electronic properties, lipophilicity, and metabolic stability of the resulting compounds. These characteristics are highly desirable in the development of pharmaceuticals and agrochemicals.
The aniline (B41778) moiety of the compound provides a reactive site for a variety of chemical transformations. It can readily undergo diazotization followed by substitution reactions, allowing for the introduction of a wide range of functional groups. Furthermore, the amino group can participate in condensation reactions to form heterocycles, amides, and other important chemical scaffolds. The fluorine atoms on the aromatic ring activate the molecule towards certain nucleophilic substitution reactions and can be used to fine-tune the properties of the final products.
The strategic placement of the difluoroethoxy group at the 5-position of the aniline ring provides a unique structural feature. This group can impact the conformation and binding affinity of molecules, making it a valuable component in the design of bioactive compounds.
Precursor in the Development of Advanced Fluorine-Containing Organic Materials
The unique electronic and physical properties imparted by the fluorine atoms and the difluoroethoxy group make this compound an attractive precursor for the synthesis of advanced organic materials.
Optoelectronic and Photonic Applications (e.g., Organic Light-Emitting Diodes, Perovskite Films)
Derivatives of this compound are being investigated for their potential use in optoelectronic and photonic devices. The electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of organic materials, which is beneficial for charge injection and transport in devices such as Organic Light-Emitting Diodes (OLEDs). The incorporation of fluorinated moieties can also enhance the thermal and photochemical stability of these materials, leading to longer device lifetimes.
In the field of perovskite solar cells, fluorinated organic molecules derived from this aniline can be utilized as interface layers. These layers can improve the efficiency and stability of the devices by passivating defects at the perovskite surface and improving charge extraction. The unique properties of the difluoroethoxy group can also influence the morphology and crystallinity of the perovskite films.
Catalyst and Ligand Design in Organometallic and Organic Catalysis
The aniline functional group in this compound provides a convenient handle for the synthesis of novel ligands for organometallic catalysis. The electronic properties of the resulting ligands can be precisely tuned by the fluorine substituents, which in turn can influence the activity and selectivity of the metal catalyst. For example, ligands bearing this fluorinated aniline moiety can be used in cross-coupling reactions, hydrogenations, and other important transformations.
Furthermore, derivatives of this compound can be explored as organocatalysts. The presence of the amino group and the fluorinated aromatic ring can enable the molecule to act as a Lewis base or to participate in hydrogen bonding interactions, which are key features of many organocatalytic systems.
Strategic Incorporation of Fluoroethoxy-Aniline Units in Novel Chemical Structures
The strategic incorporation of the this compound unit into novel chemical structures is a key area of research. The combination of the difluoroaniline core and the difluoroethoxy side chain offers a unique set of properties that can be exploited in various applications.
In medicinal chemistry, for instance, the introduction of this moiety can lead to compounds with improved pharmacokinetic profiles. The fluorine atoms can block sites of metabolism and the difluoroethoxy group can modulate the compound's solubility and membrane permeability.
In materials science, the rigid and electron-deficient nature of the difluoroaniline ring, combined with the more flexible difluoroethoxy group, can be used to design liquid crystals, polymers, and other functional materials with tailored properties.
Methodological Studies on Substrate Scope and Reaction Development Utilizing the Compound
This compound is also employed in methodological studies to explore the scope and limitations of new chemical reactions. Its unique electronic and steric properties make it a valuable substrate for testing the robustness of novel synthetic methods.
Researchers utilize this compound to investigate the influence of multiple fluorine substituents on the reactivity of the aniline core. These studies contribute to a deeper understanding of the fundamental principles of organic chemistry and help in the development of more efficient and selective synthetic transformations for the preparation of complex fluorinated molecules.
Q & A
Q. What are the optimal synthetic routes for 5-(2,2-Difluoroethoxy)-2,4-difluoroaniline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example, the difluoroethoxy group can be introduced via reaction of 2,4-difluoro-5-nitroaniline with 2,2-difluoroethanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl . Key variables include temperature, solvent polarity, and stoichiometry of the difluoroethanol reagent. Impurities like residual nitro compounds or over-substituted products must be monitored via HPLC with UV detection (λ = 254 nm) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Use a combination of NMR and NMR spectroscopy. The NMR spectrum will show distinct shifts for fluorine atoms in the difluoroethoxy group (~-120 to -140 ppm) versus aromatic fluorines (~-100 to -110 ppm). High-resolution mass spectrometry (HRMS) and IR spectroscopy (C-F stretches at 1100–1250 cm⁻¹) further validate the structure. X-ray crystallography is recommended for resolving ambiguities in substitution patterns .
Q. What analytical techniques are critical for assessing purity in intermediates and final products?
- Methodological Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is standard for purity analysis. Differential scanning calorimetry (DSC) identifies melting points and polymorphic forms. Elemental analysis (EA) ensures correct C, H, N, and F composition. For trace impurities, GC-MS or LC-MS/MS is employed, particularly to detect halogenated byproducts .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways for synthesizing fluorinated aniline derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for NAS reactions. Software like Gaussian or ORCA predicts regioselectivity by comparing relative stabilities of intermediates. Molecular docking studies (AutoDock Vina) can also explore interactions with biological targets post-synthesis .
Q. What strategies resolve contradictions in spectroscopic data for fluorinated anilines, such as overlapping 19F^{19}\text{F}19F NMR signals?
- Methodological Answer : Use 2D NMR techniques (e.g., - heteronuclear correlation spectroscopy) to decouple overlapping signals. Dynamic NMR experiments at variable temperatures (e.g., -40°C to 25°C) can separate signals influenced by conformational exchange. Coupling with computational NMR prediction tools (e.g., ACD/Labs) refines assignments .
Q. How do structural modifications (e.g., substituent position) impact the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Perform systematic SAR studies by synthesizing analogs with varying substituents (e.g., replacing difluoroethoxy with trifluoromethoxy). Evaluate reactivity via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, monitoring yields and kinetics. Hammett plots correlate substituent electronic effects (σ values) with reaction rates .
Q. What methodologies are recommended for toxicological profiling in early-stage drug development?
- Methodological Answer : Use in vitro assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
